molecular formula C7H8FNO B566682 (5-Fluoro-3-methylpyridin-2-yl)methanol CAS No. 1360953-18-9

(5-Fluoro-3-methylpyridin-2-yl)methanol

Cat. No.: B566682
CAS No.: 1360953-18-9
M. Wt: 141.145
InChI Key: DIIQRVUEDFESBX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Fluoro-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-fluoro-3-methylpyridine-2-carboxylic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-methylpyridin-2-yl)methanol depends on its specific application and the molecular targets involved. . The exact molecular targets and pathways can vary based on the specific context of its use.

Biological Activity

(5-Fluoro-3-methylpyridin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly as an orexin receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and a hydroxymethyl group. Its structure can be represented as follows:

C7H8FN(Molecular Weight 141 14 g mol)\text{C}_7\text{H}_8\text{F}\text{N}\quad (\text{Molecular Weight 141 14 g mol})

Biological Mechanisms

The primary mechanism of action for this compound is its role as an antagonist of orexin receptors (OX1R and OX2R). Orexin receptors are involved in various physiological processes, including sleep regulation, appetite control, and energy homeostasis. By blocking these receptors, the compound may influence the central nervous system's response to orexin peptides.

Table 1: Orexin Receptor Functions

Orexin Receptor Function Potential Implications
OX1RPromotes arousal and wakefulnessTarget for sleep disorders treatment
OX2RRegulates appetitePotential use in obesity management

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological activity. In preclinical studies, it has been shown to:

  • Reduce Food Intake : Animal studies suggest that orexin receptor antagonists can decrease food consumption, indicating potential applications in obesity treatment .
  • Promote Sleep : Compounds similar to this compound have been associated with increased sleep efficiency and reduced wakefulness in rodent models .
  • Anxiety and Panic Disorders : By modulating orexin signaling, this compound may have therapeutic effects on anxiety and panic disorders .

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Sleep Disorders

A study on orexin receptor antagonists demonstrated that administration resulted in a significant increase in non-REM sleep duration in rodents. The findings suggest that this compound could be effective for treating insomnia .

Case Study 2: Appetite Regulation

In a controlled trial using rats, administration of this compound led to a marked reduction in caloric intake compared to controls. This supports its potential use as an anti-obesity agent by targeting the orexin system .

Research Findings

Recent findings emphasize the importance of further research into this compound's pharmacodynamics and pharmacokinetics. Studies have shown that compounds with similar structures can effectively inhibit orexin receptors with varying affinities, which may correlate with their biological effects .

Table 2: Comparative Affinity for Orexin Receptors

Compound OX1R Affinity (Ki) OX2R Affinity (Ki)
This compoundTBDTBD
Almorexant0.4 nM0.6 nM
Suvorexant0.8 nM0.9 nM

Properties

IUPAC Name

(5-fluoro-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIQRVUEDFESBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855976
Record name (5-Fluoro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360953-18-9
Record name (5-Fluoro-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (125 mg, 3.3 mmol) was added to a solution of 5-fluoro-3-methylpyridine-2-carbaldehyde (417 mg, 3.0 mmol) in EtOH (10 mL) and stirred at rt for 3 h. The reaction was quenched by dropwise addition of saturated aqueous NH4Cl solution (10 mL) and stirred for 15 h. The reaction mixture was extracted twice with DCM and the combined organic phases were concentrated in vacuo. Purification by gradient column chromatography, eluting with 10-60% EtOAc in iso-hexane to yield the title compound (218 mg, 51%).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
51%

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